2-Cyclohexyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
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Overview
Description
2-Cyclohexyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that features a cyclohexyl group, a piperidine ring, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines and aldehydes under acidic conditions.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto a pyrimidine ring.
Coupling with Cyclohexyl Group: The final step involves coupling the piperidine-fluoropyrimidine intermediate with a cyclohexyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the interaction of fluoropyrimidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity to its target, while the cyclohexyl group can improve its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
2-Cyclohexyl-1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-Cyclohexyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
2-cyclohexyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-14-11-19-17(20-12-14)23-15-6-8-21(9-7-15)16(22)10-13-4-2-1-3-5-13/h11-13,15H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJEYPLIGWVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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